Red-Shifted Spectrum Enables GFP Multiplexing
Calcein Orange™ diacetate (the cell-permeant precursor that hydrolyzes to Calcein Orange™ sodium salt intracellularly) exhibits excitation/emission maxima of 531/545 nm, representing a 30 nm red shift in excitation and a 24 nm red shift in emission relative to standard Calcein AM (501/521 nm) . Calcein Blue AM (354/441 nm) provides an alternative violet-excited option . This spectral separation enables the use of Calcein Orange™ in combination with GFP-expressing cells, which is not possible with Calcein AM due to complete spectral overlap .
| Evidence Dimension | Spectral separation from GFP for multiplex assay compatibility |
|---|---|
| Target Compound Data | Ex/Em = 531/545 nm (Calcein Orange™ diacetate, hydrolyzes to Calcein Orange™ sodium salt) |
| Comparator Or Baseline | Calcein AM: Ex/Em = 501/521 nm; Calcein Blue AM: Ex/Em = 354/441 nm |
| Quantified Difference | 30 nm red-shift in excitation, 24 nm red-shift in emission vs Calcein AM; spectrally distinct from GFP (Ex/Em ~488/509 nm) |
| Conditions | Spectral characterization in aqueous buffer; multiplex compatibility validated by manufacturer application data |
Why This Matters
Procurement of Calcein Orange™ eliminates the experimental constraint of GFP channel overlap, enabling simultaneous viability assessment and GFP reporter detection in the same sample.
